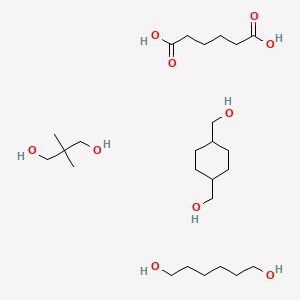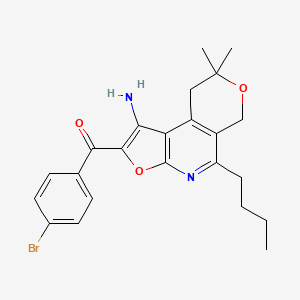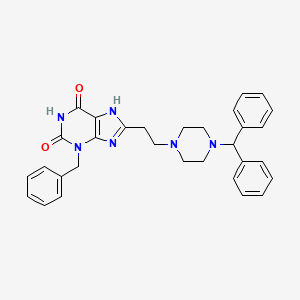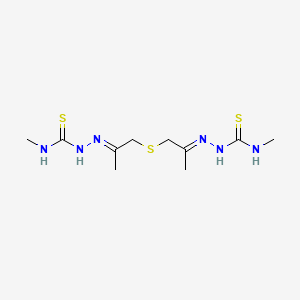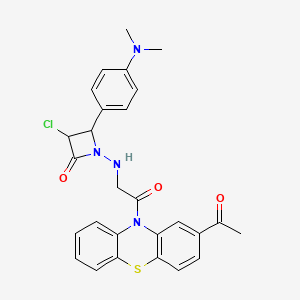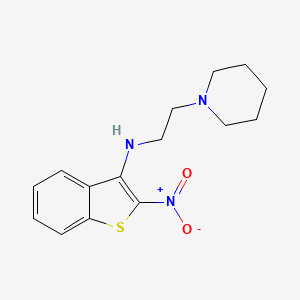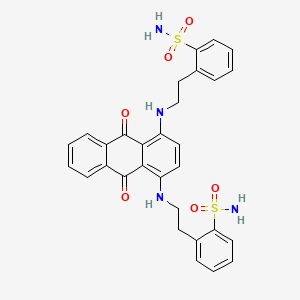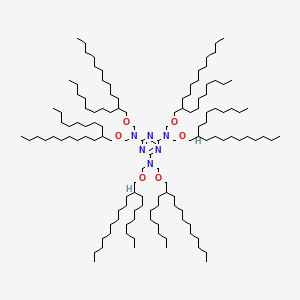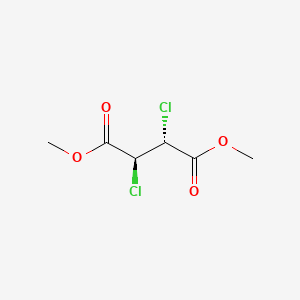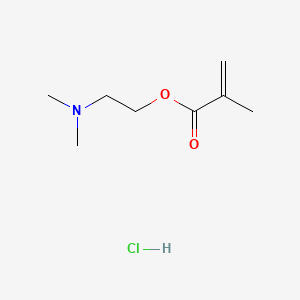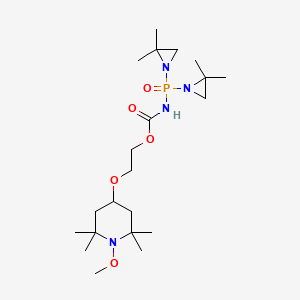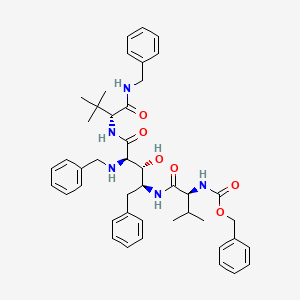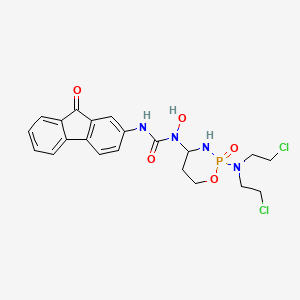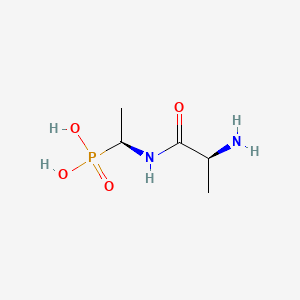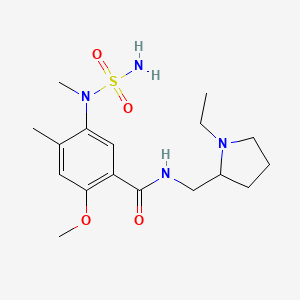
Benzamide, 5-((aminosulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 5635855, also known as Bromine azide, is an explosive inorganic compound with the chemical formula BrN3. It is characterized by its high reactivity and sensitivity to temperature and pressure variations. Bromine azide is typically found as a red liquid at room temperature and is known for its explosive nature, making it a key reagent in the field of explosives .
Métodos De Preparación
Bromine azide can be synthesized through the reaction of sodium azide with bromine. The reaction is as follows: [ \text{NaN}_3 + \text{Br}_2 \rightarrow \text{BrN}_3 + \text{NaBr} ] This reaction forms bromine azide and sodium bromide as a byproduct . The preparation of bromine azide requires careful handling due to its explosive properties and sensitivity to small variations in temperature and pressure.
Análisis De Reacciones Químicas
Bromine azide undergoes various types of reactions, including:
Addition Reactions: Bromine azide adds to alkenes through both ionic and free-radical addition, each giving an opposite orientation in the products.
Photochemical Reactions: UV photolysis of bromine azide results in the dissociation of the entire sample, indicating its instability under light exposure.
Common reagents used in reactions with bromine azide include alkenes and UV light. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bromine azide is primarily used in the field of explosives due to its high reactivity and explosive nature. It is also used in photochemistry experiments to study the effects of UV light on reactive molecules . Additionally, bromine azide’s unique properties make it a valuable reagent in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of bromine azide involves its high reactivity and ability to undergo rapid decomposition under certain conditions. The molecular targets and pathways involved in its reactions are primarily related to its ability to add to alkenes and undergo photochemical dissociation .
Comparación Con Compuestos Similares
Bromine azide can be compared to other azide compounds such as:
Fluorine azide (FN3): Similar to bromine azide, fluorine azide is highly reactive and explosive.
Chlorine azide (ClN3): Chlorine azide also shares similar properties with bromine azide, including high reactivity and sensitivity to temperature and pressure variations.
Iodine azide (IN3): Iodine azide is another similar compound with explosive properties and high reactivity.
Bromine azide is unique due to its specific reactivity patterns and the types of reactions it undergoes, particularly its ability to add to alkenes in both ionic and free-radical mechanisms.
Propiedades
Número CAS |
90763-44-3 |
|---|---|
Fórmula molecular |
C17H28N4O4S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methyl-5-[methyl(sulfamoyl)amino]benzamide |
InChI |
InChI=1S/C17H28N4O4S/c1-5-21-8-6-7-13(21)11-19-17(22)14-10-15(20(3)26(18,23)24)12(2)9-16(14)25-4/h9-10,13H,5-8,11H2,1-4H3,(H,19,22)(H2,18,23,24) |
Clave InChI |
CEFBFXCEPYASMH-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)N)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


